molecular formula C42H81NNaO10P B12055121 L-Alpha-Phosphatidyl-L-serine Sodium Salt (Technical Grade)

L-Alpha-Phosphatidyl-L-serine Sodium Salt (Technical Grade)

Cat. No.: B12055121
M. Wt: 814.1 g/mol
InChI Key: SJRBMGBLPUBGJL-MBAWARMDSA-M
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Description

L-Alpha-Phosphatidyl-L-serine Sodium Salt (Technical Grade) is a phospholipid compound with the molecular formula C42H81NNaO10P and a molecular weight of 814.07 . It is commonly used in various scientific research applications due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alpha-Phosphatidyl-L-serine Sodium Salt can be synthesized through a series of chemical reactions involving the esterification of glycerol with fatty acids, followed by the phosphorylation of the resulting diglyceride and subsequent coupling with L-serine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation processes.

Industrial Production Methods

Industrial production of L-Alpha-Phosphatidyl-L-serine Sodium Salt often involves the extraction of phosphatidylserine from natural sources such as soybeans or bovine brain . The extracted phosphatidylserine is then purified and converted into its sodium salt form through a series of chemical treatments.

Chemical Reactions Analysis

Types of Reactions

L-Alpha-Phosphatidyl-L-serine Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized phosphatidylserine derivatives, while substitution reactions can yield modified phosphatidylserine compounds with different functional groups .

Scientific Research Applications

L-Alpha-Phosphatidyl-L-serine Sodium Salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alpha-Phosphatidyl-L-serine Sodium Salt is unique due to its specific sodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly suitable for use in various biochemical and pharmaceutical applications .

Properties

Molecular Formula

C42H81NNaO10P

Molecular Weight

814.1 g/mol

IUPAC Name

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1

InChI Key

SJRBMGBLPUBGJL-MBAWARMDSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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